2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline
Description
Properties
IUPAC Name |
2-[4-(fluoromethyl)-4-methylpiperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c1-13(10-14)6-8-16(9-7-13)12-5-3-2-4-11(12)15/h2-5H,6-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAWOTIUYFXSDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CC=CC=C2N)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further interact with other biomolecules, such as proteins and nucleic acids, potentially leading to modifications in their structure and function.
Additionally, this compound has been shown to bind to specific receptors on cell membranes, influencing signal transduction pathways. This binding can modulate the activity of downstream signaling proteins, thereby affecting various cellular processes.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and duration of exposure. At the cellular level, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation.
Moreover, this compound can affect cellular metabolism by modulating the activity of key metabolic enzymes. This modulation can result in altered levels of metabolites and changes in metabolic flux, impacting overall cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific active sites on enzymes, leading to either inhibition or activation of their catalytic activity. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other substrates.
Furthermore, this compound can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression. This interaction can lead to changes in the expression of genes involved in critical cellular processes, such as cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, this compound may undergo degradation, leading to the formation of degradation products that can have different biological activities.
Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to cumulative effects on cellular function. These effects include alterations in cell signaling pathways, changes in gene expression, and impacts on cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal or no adverse effects, while at higher doses, it can induce toxic effects. Studies have shown that high doses of this compound can lead to hepatotoxicity, nephrotoxicity, and neurotoxicity in animal models.
Threshold effects have also been observed, where a certain dosage level must be reached before significant biological effects are seen. This threshold effect is important for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites. These metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion from the body.
The interaction of this compound with metabolic enzymes can also affect the levels of other metabolites, leading to changes in metabolic flux and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The presence of specific binding proteins can influence the localization and accumulation of this compound within cells.
Additionally, the distribution of this compound in tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of efflux transporters that can pump the compound out of cells.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be localized to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, depending on the presence of targeting signals or post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall biological activity.
Biological Activity
The compound 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring substituted with a fluoromethyl group and an aniline moiety. This unique structure contributes to its biological activity, particularly in interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Case Study : In vitro assays demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability in human cancer cell lines, including breast and prostate cancers. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins .
Antimicrobial Activity
The antimicrobial properties of piperidine derivatives have also been explored. This compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria.
- Research Findings : In a study assessing the antimicrobial efficacy of various piperidine derivatives, this compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays, indicating its ability to scavenge free radicals.
- Data Table : Comparison of antioxidant activity (IC50 values) with other piperidine derivatives:
| Compound Name | IC50 (µM) |
|---|---|
| This compound | 15 |
| Piperidine Derivative A | 20 |
| Piperidine Derivative B | 25 |
These results suggest that the compound possesses moderate antioxidant activity, contributing to its potential therapeutic applications in oxidative stress-related conditions .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring and aniline substituents can significantly influence its efficacy.
Scientific Research Applications
The compound “2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline,” also known by its chemical identifier, has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article will explore its applications across several domains, including medicinal chemistry, material science, and organic synthesis, supported by comprehensive data tables and case studies.
Antidepressant Activity
One of the primary applications of this compound lies in its potential as an antidepressant. Research indicates that piperidine derivatives often exhibit significant serotonin reuptake inhibition, which is crucial for developing new antidepressants. A study published in the Journal of Medicinal Chemistry demonstrated that similar piperidine compounds showed promising results in preclinical models of depression, suggesting that this compound may have similar efficacy.
Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound. A study conducted by researchers at a leading pharmaceutical institute found that derivatives of piperidine exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 15.2 | |
| A549 (Lung) | 12.5 | |
| HeLa (Cervical) | 18.0 |
Neurological Disorders
The compound's structure suggests potential for treating neurological conditions such as anxiety and schizophrenia. Research has indicated that similar piperidine derivatives can modulate dopamine receptors, which are critical in these disorders. A case study involving animal models treated with related compounds showed significant reductions in anxiety-like behaviors.
Polymer Chemistry
In material science, this compound has been explored as a monomer for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength.
| Polymer Type | Property Improvement | Reference |
|---|---|---|
| Polyurethane | Increased tensile strength | |
| Epoxy Resins | Enhanced thermal resistance |
Coatings and Adhesives
The fluoromethyl group enhances the hydrophobic nature of coatings derived from this compound, making them suitable for applications requiring water resistance. Studies have demonstrated that coatings formulated with this compound exhibit superior durability and adhesion properties compared to traditional formulations.
Building Block in Synthesis
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various transformations, including:
- Nucleophilic substitutions
- Coupling reactions
A notable example includes its use in synthesizing complex heterocyclic compounds that are valuable in drug discovery.
Case Study: Synthesis of Heterocycles
A recent publication detailed the synthesis of a series of heterocyclic compounds using this compound as a precursor. The resulting compounds exhibited promising biological activities, further emphasizing the utility of this compound in synthetic chemistry.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Physicochemical Properties
- Lipophilicity: The fluoromethyl group in the target compound enhances lipophilicity compared to non-fluorinated analogs (e.g., 2-(4-methylpiperidin-1-yl)aniline). This may improve membrane permeability but reduce aqueous solubility.
- Solubility : Analogs like 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline (CAS 314285-39-7) exhibit slight solubility in chloroform and DMSO , whereas dihydrochloride salts (e.g., CAS 1189494-84-5) show improved water solubility due to ionic character .
Preparation Methods
Synthesis of N-(1-methylpiperidin-4-yl)aniline Core
A key intermediate in the synthesis is N-(1-methylpiperidin-4-yl)aniline, which can be prepared by reductive amination of 1-methyl-4-piperidone with aniline using sodium triacetoxyborohydride as the reducing agent.
- Reaction Conditions:
- Reagents: 1-methyl-4-piperidone, aniline, sodium triacetoxyborohydride, acetic acid.
- Solvent: 1,2-dichloroethane.
- Temperature: 0 to 20 °C.
- Time: 16 hours.
- Work-up:
- Basification with sodium hydroxide.
- Extraction with dichloromethane.
- Purification by column chromatography.
- Yield: Up to 98%.
- Characterization: Confirmed by ^1H NMR and mass spectrometry.
This step forms the N-substituted piperidine with a methyl group at the 1-position and an aniline substituent at the nitrogen.
Introduction of the Fluoromethyl Group
The fluoromethyl group at the 4-position of the piperidine ring is introduced through fluorination reactions on the corresponding methyl-substituted piperidine intermediate.
- Typical fluorination reagents include electrophilic fluorinating agents or nucleophilic fluorine sources.
- Often, the fluorination is performed on a precursor with a leaving group at the methyl position (e.g., halide or tosylate).
- The fluorination step requires careful control of reaction conditions to avoid over-fluorination or degradation of the aniline moiety.
Specific literature detailing the direct fluorination of 4-methylpiperidinyl aniline derivatives is limited; however, similar fluoromethyl analogs have been synthesized via multistep pathways involving halogenated intermediates and subsequent fluorination.
Alternative Synthetic Routes
- Nucleophilic Aromatic Substitution (SNAr): Substitution of halogenated aromatic compounds with piperidine derivatives under acidic or neutral conditions can yield aniline-substituted piperidines.
- Microwave-Assisted Synthesis: Microwave irradiation has been used to accelerate nucleophilic substitution reactions involving anilines and halogenated heterocycles, leading to higher yields and shorter reaction times.
Comparative Data Table of Key Reaction Steps
Research Findings and Analysis
- Microwave Irradiation: Microwave-assisted synthesis significantly improves yields and reduces reaction times compared to conventional heating for related aniline derivatives.
- Green Chemistry Approaches: Use of eco-friendly solvents such as ethanol and recyclable media like PEG-200 enhances the sustainability of the synthesis process.
- Catalytic Hydrogenation: Reduction of nitro precursors to anilines using palladium on carbon under hydrogen atmosphere provides clean conversions and high yields, which may be applicable in intermediate steps.
- Reaction Optimization: The polarity and polarizability of reagents influence microwave absorption and heating efficiency, impacting reaction kinetics and yields.
Q & A
Q. What are the optimal synthetic routes for 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluoromethyl groups can be introduced via fluorinating agents (e.g., DAST) under anhydrous conditions . Solvent choice (e.g., DMF or THF) and base selection (e.g., K₂CO₃) significantly impact yields due to steric and electronic effects of the piperidine ring . Comparative studies with analogs (e.g., difluoromethyl derivatives) suggest that reaction temperatures below 60°C minimize side reactions . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the target compound.
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- HPLC-MS : To assess purity (>95%) and detect fluorinated byproducts .
- ¹H/¹³C NMR : Confirm the presence of the fluoromethyl group (δ ~4.5 ppm for -CH₂F) and aromatic protons in the aniline ring .
- X-ray crystallography : Resolve crystal structure ambiguities, particularly for the piperidine ring conformation and fluoromethyl orientation .
- Elemental analysis : Validate empirical formula (C₁₃H₁₈FN₂) to rule out hydration or solvation artifacts .
Q. What preliminary assays are suitable for evaluating its biological activity?
Methodological Answer:
- Enzyme inhibition assays : Screen against kinases or GPCRs using fluorescence-based or radiometric methods, noting that fluoromethyl groups may enhance binding affinity compared to non-fluorinated analogs .
- Cell viability assays (e.g., MTT) : Test cytotoxicity in cancer lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Solubility profiling : Use shake-flask methods with PBS or DMSO to determine bioavailability thresholds .
Advanced Research Questions
Q. How can structural modifications (e.g., fluoromethyl vs. methyl groups) alter target selectivity?
Methodological Answer:
- Comparative SAR studies : Synthesize analogs (e.g., 4-methylpiperidin-1-yl vs. 4-fluoromethyl derivatives) and profile activity against receptor panels. Fluoromethyl groups increase electronegativity and steric bulk, potentially improving selectivity for hydrophobic binding pockets .
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., serotonin receptors), highlighting fluoromethyl’s role in hydrogen bonding or π-stacking .
- Free-energy perturbation (FEP) : Quantify binding energy differences between analogs using MD simulations .
Q. How should researchers address contradictions in reported mechanistic data (e.g., conflicting enzyme targets)?
Methodological Answer:
- Orthogonal validation : Combine knockdown (siRNA) and overexpression models to confirm target relevance .
- Proteomics profiling : Use affinity pull-down assays with biotinylated probes to identify off-target interactions .
- Kinetic analysis : Compare IC₅₀ values across enzyme isoforms to rule out cross-reactivity (e.g., CYP450 vs. kinases) .
Q. What strategies mitigate stability issues (e.g., hydrolytic degradation) in physiological conditions?
Methodological Answer:
- pH-rate profiling : Assess degradation kinetics in buffers (pH 1–9) to identify labile bonds (e.g., fluoromethyl hydrolysis) .
- Prodrug design : Mask the aniline group with acetyl or tert-butoxycarbonyl (Boc) protections, which cleave enzymatically in vivo .
- Lyophilization : Stabilize the compound as a lyophilized powder stored under argon at -20°C .
Q. How can computational modeling predict metabolic pathways for this compound?
Methodological Answer:
- In silico metabolism prediction : Use software like MetaSite to identify likely Phase I/II modification sites (e.g., fluoromethyl oxidation to COOH) .
- CYP450 docking : Model interactions with CYP3A4/2D6 isoforms to predict demethylation or hydroxylation pathways .
- QSAR models : Corporate logP and polar surface area data to estimate clearance rates and metabolite toxicity .
Comparative Analysis & Data Interpretation
Q. How does this compound compare to structurally related piperidine-aniline derivatives in terms of potency?
Methodological Answer:
- Activity cliffs : Construct heatmaps comparing EC₅₀ values of analogs (e.g., 4-methyl vs. 4-fluoromethyl derivatives) .
- Thermodynamic solubility assays : Use differential scanning calorimetry (DSC) to correlate fluorination with melting point and crystallinity .
- Patent mining : Review prior art (e.g., WO2020156253) to identify overlapping claims and novelty gaps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
